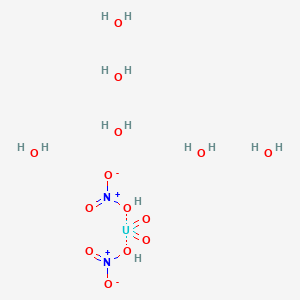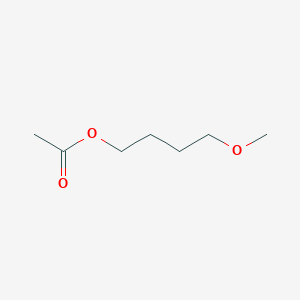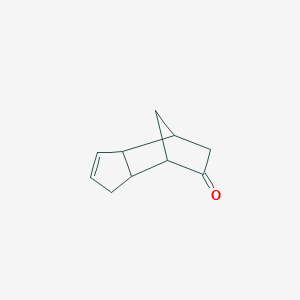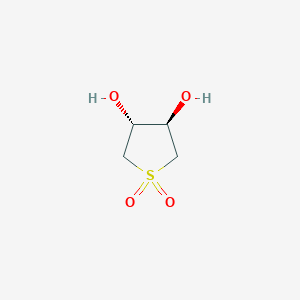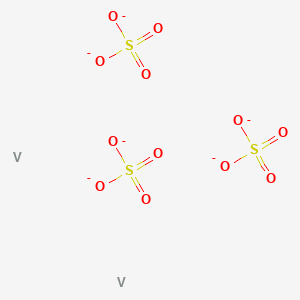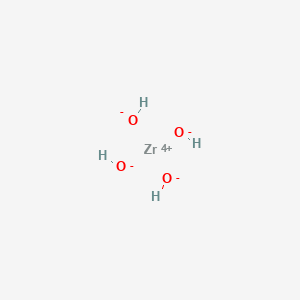![molecular formula C11H11NO6 B077781 4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid CAS No. 5694-38-2](/img/structure/B77781.png)
4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid is a chemical compound that belongs to the family of salicylic acid derivatives. It is also known as tranexamic acid, which is a synthetic derivative of the amino acid lysine. This compound has been extensively studied for its various applications in scientific research, including its use as an antifibrinolytic agent, an inhibitor of plasminogen activation, and a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of tranexamic acid involves its ability to bind to plasminogen and prevent its activation. Plasminogen is an enzyme that is responsible for the breakdown of blood clots. By inhibiting the activation of plasminogen, tranexamic acid can prevent the breakdown of blood clots and promote their formation.
Efectos Bioquímicos Y Fisiológicos
Tranexamic acid has various biochemical and physiological effects on the body. It has been shown to reduce bleeding during surgery, decrease blood loss in trauma patients, and improve survival rates in patients with traumatic brain injury. Additionally, it has been shown to reduce the risk of death in patients with gastrointestinal bleeding and improve outcomes in patients with postpartum hemorrhage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using tranexamic acid in lab experiments is its ability to inhibit the breakdown of blood clots. This can be beneficial in various applications, including the study of blood coagulation and the development of new therapies for bleeding disorders. However, one of the limitations of using tranexamic acid is its potential side effects, including thromboembolic events and renal failure.
Direcciones Futuras
There are various future directions for the use of tranexamic acid in scientific research. One potential application is its use in the treatment of various diseases, including cancer and cardiovascular disease. Additionally, it may be used in the development of new therapies for bleeding disorders and other conditions that involve abnormal blood clotting. Further research is needed to explore these potential applications and to determine the optimal dosages and administration methods for tranexamic acid.
Métodos De Síntesis
The synthesis of 4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid can be achieved through various methods. One of the most commonly used methods is the reaction of lysine with para-chlorobenzaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This reaction results in the formation of tranexamic acid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Tranexamic acid has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is its use as an antifibrinolytic agent. It works by inhibiting the breakdown of blood clots, which can be beneficial in various medical conditions, including surgery, trauma, and bleeding disorders.
Propiedades
Número CAS |
5694-38-2 |
|---|---|
Nombre del producto |
4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid |
Fórmula molecular |
C11H11NO6 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
4-(3-carboxypropanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H11NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16)(H,17,18) |
Clave InChI |
OLYUBEFYXWWLDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)O)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)O)C(=O)O |
Otros números CAS |
5694-38-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



